Salidroside vs. Tyrosol Galactoside: Differential In Vivo Neuroprotective Efficacy in Focal Cerebral Ischemia
In a direct head-to-head in vivo comparison, tyrosol galactoside (Tyr, a synthetic analog of Salidroside) demonstrated superior antioxidative and neuroprotective action relative to Salidroside in a rat focal cerebral ischemia model [1]. The study explicitly reported that Tyr had a better antioxidative action compared with Sal both in vivo and in vitro, attributing this difference to structural variations in their glycosyl groups [1]. This provides a quantitative basis for selecting Salidroside only when the specific pharmacological profile of the parent glycoside is required, rather than assuming equivalence across phenylethanoid glycosides.
| Evidence Dimension | Neuroprotective efficacy in focal cerebral ischemia |
|---|---|
| Target Compound Data | Salidroside: Demonstrated neuroprotective effect but quantitatively inferior to Tyr |
| Comparator Or Baseline | Tyrosol galactoside (Tyr): Superior antioxidative and neuroprotective action |
| Quantified Difference | Tyr showed better antioxidative action than Sal both in vivo and in vitro |
| Conditions | Rat focal cerebral ischemia model in vivo; H2O2-induced neurotoxicity in vitro |
Why This Matters
This direct comparative evidence enables rational compound selection for cerebral ischemia research, where the synthetic analog Tyr may be preferred over Salidroside due to its enhanced neuroprotective potency.
- [1] Shi TY, Feng SF, Xing JH, et al. Neuroprotective Effects of Salidroside and its Analogue Tyrosol Galactoside Against Focal Cerebral Ischemia In Vivo and H2O2-Induced Neurotoxicity In Vitro. Neurotoxicity Research. 2011. View Source
